4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
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Overview
Description
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is an organic compound that belongs to the class of thiophene carboxylates This compound is characterized by the presence of a thiophene ring, a chlorophenyl group, and a prop-2-enoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorobenzaldehyde, thiophene-2-carboxylic acid, and a suitable coupling reagent.
Formation of the Prop-2-enoyl Moiety: The 3-chlorobenzaldehyde undergoes a condensation reaction with an appropriate enolate to form the prop-2-enoyl moiety.
Coupling Reaction: The prop-2-enoyl intermediate is then coupled with thiophene-2-carboxylic acid using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of Reaction Conditions: Industrial processes often optimize reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Scale-Up: The reactions are scaled up from laboratory to industrial scale, ensuring that the process is economically viable and environmentally friendly.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can affect various biochemical pathways, potentially leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate: Similar structure with a fluorophenyl group instead of a chlorophenyl group.
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl octanoate: Similar structure with an octanoate ester instead of a thiophene carboxylate.
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl 4-chlorobenzoate: Similar structure with a chlorobenzoate ester instead of a thiophene carboxylate.
Uniqueness
4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for diverse chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
[4-[(E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3S/c21-16-4-1-3-14(13-16)6-11-18(22)15-7-9-17(10-8-15)24-20(23)19-5-2-12-25-19/h1-13H/b11-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYOKLJQWTFDFQW-IZZDOVSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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